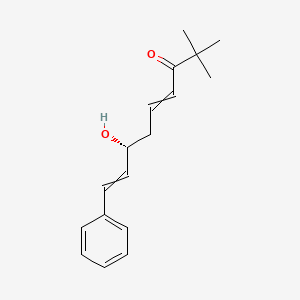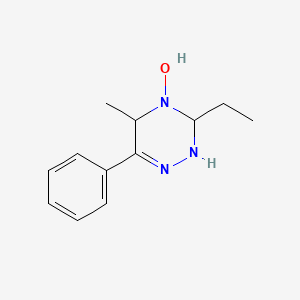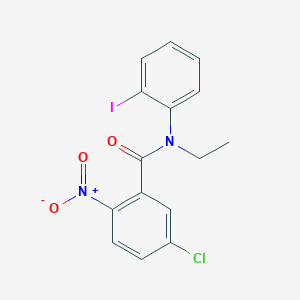
1-Fluorenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorenecarbonitrile is an organic compound with the molecular formula C14H9N. It is a derivative of fluorene, where a cyano group (-CN) is attached to the first carbon of the fluorene ring.
Preparation Methods
1-Fluorenecarbonitrile can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of fluorene with cyanogen bromide in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: Industrially, the compound can be produced through a similar synthetic route but on a larger scale. .
Chemical Reactions Analysis
1-Fluorenecarbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorenone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form fluorenemethanamine using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles, leading to the formation of various substituted fluorenes
Scientific Research Applications
1-Fluorenecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1-Fluorenecarbonitrile involves its interaction with various molecular targets. The cyano group in the compound can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. This property makes it a valuable intermediate in organic synthesis. Additionally, its aromatic structure allows it to engage in π-π interactions, which are crucial in the formation of complex molecular assemblies .
Comparison with Similar Compounds
1-Fluorenecarbonitrile can be compared with other similar compounds, such as:
Benzonitrile: Both compounds contain a cyano group, but this compound has a more complex aromatic structure, making it more versatile in organic synthesis.
Phenylacetonitrile: Similar to this compound, phenylacetonitrile contains a cyano group attached to an aromatic ring, but the presence of the fluorene structure in this compound offers unique chemical properties .
Properties
CAS No. |
745814-93-1 |
|---|---|
Molecular Formula |
C14H9N |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
9H-fluorene-1-carbonitrile |
InChI |
InChI=1S/C14H9N/c15-9-11-5-3-7-13-12-6-2-1-4-10(12)8-14(11)13/h1-7H,8H2 |
InChI Key |
WGOQTNXYTDSHRT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC(=C31)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetonitrile, 2,2'-[(2,5-dibenzoyl-1,4-phenylene)bis(oxy)]bis-](/img/structure/B14208240.png)
![3H-Furo[3,4-f][1]benzopyran-3-one, 1,7-dihydro-4-hydroxy-7,7-dimethyl-](/img/structure/B14208246.png)


![2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14208253.png)
![2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine](/img/structure/B14208258.png)

![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis[4-(trifluoromethyl)benzoic acid]](/img/structure/B14208263.png)

![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N,N-dipropyl-](/img/structure/B14208287.png)
![Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]-](/img/structure/B14208291.png)
![1,1',1''-[(2,4,6-Trimethoxybenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14208301.png)

![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B14208317.png)
